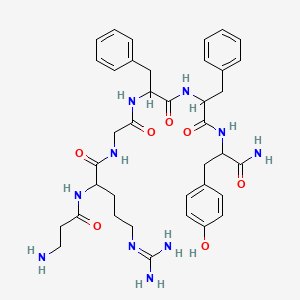
(2-Methyl-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is an organic compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a methyl group and a 4-methyl-1H-imidazol-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by further reactions to introduce the methyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methyl-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Palladium catalysts and appropriate ligands for cross-coupling reactions.
Major Products
Phenols: From oxidation reactions.
Substituted Phenyl Compounds: From Suzuki-Miyaura cross-coupling reactions.
Aplicaciones Científicas De Investigación
(2-Methyl-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions[][3].
Industry: Used in the development of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of (2-Methyl-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, inhibiting their activity. This mechanism is particularly relevant in the context of protease inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
(2-Methyl-4-(1H-imidazol-1-yl)phenyl)boronic acid: Lacks the additional methyl group on the imidazole ring.
(4-(4-Methyl-1H-imidazol-1-yl)phenyl)boronic acid: Lacks the methyl group on the phenyl ring.
Uniqueness
(2-Methyl-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is unique due to the presence of both a methyl group on the phenyl ring and a 4-methyl-1H-imidazol-1-yl group. This combination of substituents can influence its reactivity and binding properties, making it a valuable compound for specific applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C11H13BN2O2 |
|---|---|
Peso molecular |
216.05 g/mol |
Nombre IUPAC |
[2-methyl-4-(4-methylimidazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BN2O2/c1-8-5-10(3-4-11(8)12(15)16)14-6-9(2)13-7-14/h3-7,15-16H,1-2H3 |
Clave InChI |
IWUTYSJIJRZFEM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)N2C=C(N=C2)C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


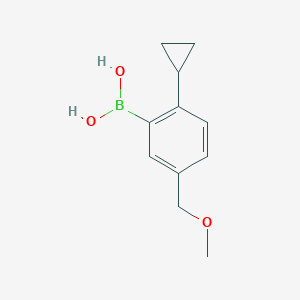
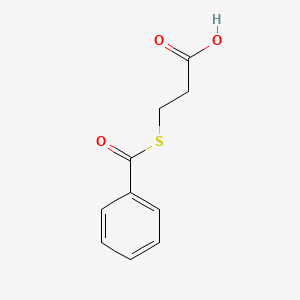
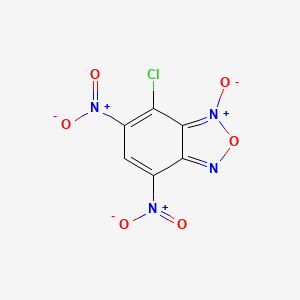
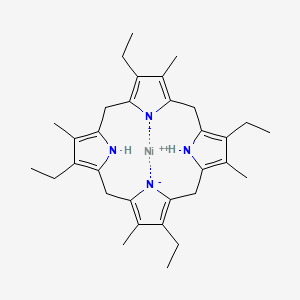
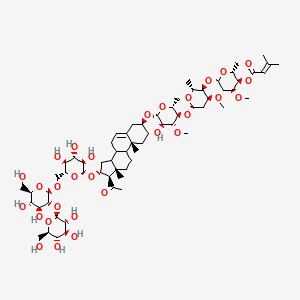
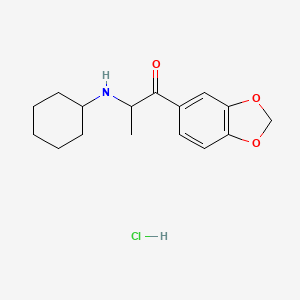
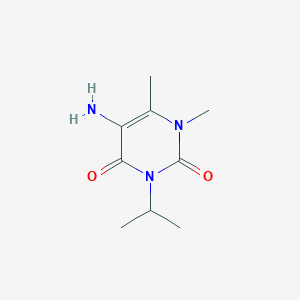
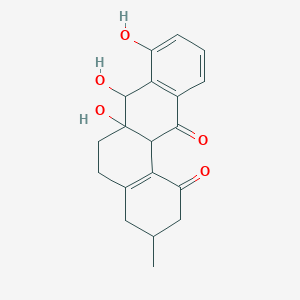
![3-Hydroxymethyl-2,9-dioxa-6-aza-spiro[4.5]decane-6-carboxylicacidtert-butylester](/img/structure/B14082708.png)
![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14082716.png)
![2-{[6-(5-Chloro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hexyl]amino}ethan-1-ol](/img/structure/B14082717.png)
![1-(3-Methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082729.png)
![methyl [9-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B14082735.png)
